molecular formula C9H10ClNO B13687057 N-Hydroxy-3,5-dimethylbenzimidoyl Chloride

N-Hydroxy-3,5-dimethylbenzimidoyl Chloride

Cat. No.: B13687057
M. Wt: 183.63 g/mol
InChI Key: IWLWIBHLVHBLAV-UHFFFAOYSA-N
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Description

N-Hydroxy-3,5-dimethylbenzimidoyl Chloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of benzimidazole, characterized by the presence of hydroxy and methyl groups on the benzene ring, and a chloride substituent on the imidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,5-dimethylbenzimidoyl Chloride typically involves the reaction of 3,5-dimethylbenzimidazole with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Base: Sodium hydroxide or potassium carbonate

    Chlorinating Agent: Thionyl chloride or phosphorus trichloride

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,5-dimethylbenzimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols, thiols

Major Products

    Oxidation: N-Hydroxy-3,5-dimethylbenzimidoyl N-oxide

    Reduction: 3,5-Dimethylbenzimidazole

    Substitution: N-Hydroxy-3,5-dimethylbenzimidoyl derivatives with various substituents

Scientific Research Applications

N-Hydroxy-3,5-dimethylbenzimidoyl Chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydroxy-3,5-dimethylbenzimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the chloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxybenzimidazole
  • N-Hydroxyphthalimide
  • N-Hydroxy-4-chlorobenzenecarboximidoyl Chloride

Uniqueness

N-Hydroxy-3,5-dimethylbenzimidoyl Chloride is unique due to the presence of both hydroxy and methyl groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further exploration of its properties and applications may lead to new discoveries and innovations in various fields.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-hydroxy-3,5-dimethylbenzenecarboximidoyl chloride

InChI

InChI=1S/C9H10ClNO/c1-6-3-7(2)5-8(4-6)9(10)11-12/h3-5,12H,1-2H3

InChI Key

IWLWIBHLVHBLAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=NO)Cl)C

Origin of Product

United States

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